(E)-ethyl 5-(benzyloxy)-6-bromo-1-methyl-2-(2-(phenylthio)vinyl)-1H-indole-3-carboxylate
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Overview
Description
(E)-ethyl 5-(benzyloxy)-6-bromo-1-methyl-2-(2-(phenylthio)vinyl)-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 5-(benzyloxy)-6-bromo-1-methyl-2-(2-(phenylthio)vinyl)-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Introduction of the Bromo Group: Bromination of the indole core can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Attachment of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Formation of the Vinyl Group: The phenylthio vinyl group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 5-(benzyloxy)-6-bromo-1-methyl-2-(2-(phenylthio)vinyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The bromo group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different substituents.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
(E)-ethyl 5-(benzyloxy)-6-bromo-1-methyl-2-(2-(phenylthio)vinyl)-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-ethyl 5-(benzyloxy)-6-bromo-1-methyl-2-(2-(phenylthio)vinyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-ethyl 5-(benzyloxy)-6-chloro-1-methyl-2-(2-(phenylthio)vinyl)-1H-indole-3-carboxylate
- (E)-ethyl 5-(benzyloxy)-6-fluoro-1-methyl-2-(2-(phenylthio)vinyl)-1H-indole-3-carboxylate
- (E)-ethyl 5-(benzyloxy)-6-iodo-1-methyl-2-(2-(phenylthio)vinyl)-1H-indole-3-carboxylate
Uniqueness
The uniqueness of (E)-ethyl 5-(benzyloxy)-6-bromo-1-methyl-2-(2-(phenylthio)vinyl)-1H-indole-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the bromo group, in particular, allows for unique reactivity and the formation of derivatives that may not be accessible with other halogen substituents.
Properties
Molecular Formula |
C27H24BrNO3S |
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Molecular Weight |
522.5 g/mol |
IUPAC Name |
ethyl 6-bromo-1-methyl-5-phenylmethoxy-2-[(E)-2-phenylsulfanylethenyl]indole-3-carboxylate |
InChI |
InChI=1S/C27H24BrNO3S/c1-3-31-27(30)26-21-16-25(32-18-19-10-6-4-7-11-19)22(28)17-24(21)29(2)23(26)14-15-33-20-12-8-5-9-13-20/h4-17H,3,18H2,1-2H3/b15-14+ |
InChI Key |
BMZOKDGUEVKNFV-CCEZHUSRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OCC3=CC=CC=C3)Br)C)/C=C/SC4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OCC3=CC=CC=C3)Br)C)C=CSC4=CC=CC=C4 |
Origin of Product |
United States |
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